3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine
Description
This compound belongs to the 1,2,4-triazole class, characterized by a sulfur-linked 4-chlorobenzyl group at position 3 and a phenyl group at position 3. Its structure (C₁₅H₁₂ClN₄S; MW: 327.81 g/mol) features a planar triazole core, enabling π-π interactions in biological targets. Crystallographic studies reveal a stable conformation with intermolecular hydrogen bonds involving the amine group .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4S/c16-13-8-6-11(7-9-13)10-21-15-19-18-14(20(15)17)12-4-2-1-3-5-12/h1-9H,10,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAUMURNNHOUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine typically involves the reaction of 4-chlorobenzyl chloride with phenylhydrazine in the presence of a suitable base, such as triethylamine. The reaction mixture is then heated to facilitate the formation of the triazole ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. Advanced techniques, such as continuous flow reactors and automated synthesis systems, are employed to enhance efficiency and ensure consistent quality. The production process is closely monitored to maintain the desired specifications and to comply with regulatory standards.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (–S–) group undergoes oxidation to form sulfoxide or sulfone derivatives.
-
Reagents/Conditions : Hydrogen peroxide (H₂O₂) in glacial acetic acid at 60–80°C.
-
Product : 3-[(4-Chlorobenzyl)sulfinyl/sulfonyl]-5-phenyl-4H-1,2,4-triazol-4-amine.
-
Yield : 75–85% for sulfoxide; 60–70% for sulfone (dependent on reaction time and stoichiometry).
Table 1: Oxidation Reaction Data
| Oxidizing Agent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | 60 | 4 | Sulfoxide derivative | 82 |
| H₂O₂ (excess) | 80 | 6 | Sulfone derivative | 68 |
Reduction Reactions
The amine group participates in reductive alkylation or hydrogenation:
-
Reagents/Conditions : Sodium borohydride (NaBH₄) in ethanol under reflux.
-
Product : Secondary or tertiary amine derivatives via reductive amination .
Nucleophilic Substitution
The sulfanyl group acts as a nucleophile in S-alkylation or S-arylation:
-
Reagents/Conditions : Alkyl/aryl halides (e.g., methyl iodide, benzyl bromide) in DMF with Cs₂CO₃ as base.
-
Product : S-substituted triazole derivatives.
Table 2: Nucleophilic Substitution Examples
| Substrate | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| CH₃I | Cs₂CO₃ | DMF | S-Methyl derivative | 70 |
| C₆H₅CH₂Br | K₂CO₃ | Acetone | S-Benzyl derivative | 65 |
Cross-Coupling Reactions
The triazole ring facilitates palladium-catalyzed coupling:
-
Reagents/Conditions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
Mechanistic Insights
-
Sulfanyl Reactivity : The –S– group’s electron-rich nature enables alkylation and oxidation. Steric effects from the 4-chlorobenzyl group moderate reaction rates .
-
Amine Participation : The NH₂ group undergoes condensation with aldehydes/ketones to form Schiff bases, though yields are lower (40–50%) due to steric hindrance .
Factors Influencing Reactivity
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has shown biological activity, including antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism by which 3-[(4-Chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
Key Observations
Substituent Position and Bioactivity: The 4-chlorobenzyl group in the target compound optimizes steric and electronic interactions in enzyme binding pockets compared to analogs with 2-chloro- or 3-chlorobenzyl groups .
Halogen Effects: Fluorine in the benzyl group (e.g., 4-fluorobenzyl in ) increases metabolic stability but may reduce lipophilicity compared to chlorine.
Bulkier Groups :
- The tert-butyl group in significantly increases lipophilicity (logP ~4.5 estimated), which may improve membrane permeability but reduce solubility.
Sulfur Modifications :
Physicochemical Properties
Biological Activity
3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine is a compound that belongs to the 1,2,4-triazole family, known for its diverse biological activities. The triazole ring is a significant scaffold in medicinal chemistry due to its ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
The triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a similar structure exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazole compounds can effectively inhibit the growth of various pathogens including Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Triazole A | 0.25 | Staphylococcus aureus |
| Triazole B | 0.5 | Candida albicans |
| Triazole C | 1.0 | Escherichia coli |
Anticancer Activity
The potential anticancer properties of triazole derivatives are also noteworthy. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . The presence of the chlorobenzyl group in the structure may enhance its binding affinity to cancer cell receptors.
Case Study:
A study evaluating the anticancer effects of triazole derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for further development .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Molecular Interactions : The triazole ring can form hydrogen bonds and hydrophobic interactions with biological macromolecules, enhancing its efficacy.
- Signal Transduction Modulation : It may influence signaling pathways critical for cell survival and growth.
Structure-Activity Relationship (SAR)
Understanding the SAR of triazole derivatives is crucial for optimizing their biological activity. Modifications on the phenyl and chlorobenzyl groups can significantly affect their potency and selectivity against various targets .
Table 2: Structure Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of electron-donating groups | Increased potency against bacteria |
| Alteration of halogen type | Changes binding affinity |
Q & A
Basic: What are the recommended synthetic routes for 3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or thiol-ether bond formation. A common approach is reacting a triazole-4-amine precursor with 4-chlorobenzyl thiol derivatives under basic conditions. For example:
- Step 1: Prepare the triazole core (e.g., 5-phenyl-4H-1,2,4-triazol-4-amine) via cyclization of thiosemicarbazide derivatives.
- Step 2: Introduce the sulfanyl group by reacting the triazole with 4-chlorobenzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF at 60–80°C for 12–24 hours .
- Key Considerations: Moisture-sensitive reagents require inert atmospheres (N₂/Ar). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.
Basic: What analytical techniques are critical for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- X-ray Crystallography: Resolves 3D molecular conformation and confirms substituent positions (e.g., sulfanyl group orientation) .
- NMR Spectroscopy:
- ¹H NMR: Signals for aromatic protons (δ 7.2–8.1 ppm), NH₂ groups (δ 5.5–6.0 ppm), and CH₂-S (δ 3.8–4.2 ppm).
- ¹³C NMR: Triazole carbons (δ 150–160 ppm) and sulfanyl-linked CH₂ (δ 35–40 ppm).
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental Analysis: Validates C, H, N, S, and Cl content within ±0.3% of theoretical values .
Advanced: How does the sulfanyl group influence the compound’s reactivity in oxidation or substitution reactions?
Methodological Answer:
The sulfanyl (-S-) moiety is susceptible to:
- Oxidation:
- Reagents: H₂O₂ or mCPBA converts -S- to sulfoxide (-SO-) or sulfone (-SO₂-). Monitor via TLC or IR (S=O stretch at 1050–1150 cm⁻¹) .
- Impact: Oxidation alters electronic properties, potentially enhancing solubility or bioactivity.
- Nucleophilic Substitution:
- Conditions: Alkyl halides (e.g., CH₃I) in basic media replace the sulfanyl group.
- Applications: Functionalization for SAR studies or prodrug design .
Advanced: What computational methods are used to predict the compound’s electronic properties and pharmacological interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution to predict reactivity .
- Molecular Docking: Screens against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Key parameters include binding affinity (ΔG) and hydrogen-bonding interactions with the triazole and sulfanyl groups .
- MD Simulations: Assess stability in biological membranes (e.g., lipid bilayer penetration) over 100+ ns trajectories .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) and compound purity (≥95% by HPLC).
- Comparative SAR Studies: Systematically modify substituents (e.g., replace Cl with F in the benzyl group) to isolate activity contributors .
- Meta-Analysis: Aggregate data from multiple studies using tools like RevMan to identify trends or outliers. For example, conflicting cytotoxicity results may arise from varying MTT assay protocols .
Advanced: What experimental design considerations are critical for stability studies of this compound?
Methodological Answer:
- Storage Conditions: Store at -20°C in amber vials under inert gas to prevent oxidation or hydrolysis.
- Accelerated Stability Testing:
- Temperature/Humidity: Expose samples to 40°C/75% RH for 1–3 months. Monitor degradation via HPLC.
- Light Exposure: Use ICH Q1B guidelines for photostability (e.g., 1.2 million lux-hours).
- Degradation Pathways: Identify byproducts via LC-MS; sulfanyl oxidation and triazole ring cleavage are common .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
